1-(3-Nitrophenoxy)-2-propanone
Description
Properties
IUPAC Name |
1-(3-nitrophenoxy)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-7(11)6-14-9-4-2-3-8(5-9)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQBLCRAUDNUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309374 | |
| Record name | 1-(3-NITROPHENOXY)-2-PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18621-37-9 | |
| Record name | NSC211860 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-NITROPHENOXY)-2-PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for 1 3 Nitrophenoxy 2 Propanone
Strategic Precursor-Based Synthesis Approaches
Alkylation Reactions Involving Nitrophenols and Halogenated Propanone Derivatives
A prominent and widely utilized method for synthesizing 1-(3-nitrophenoxy)-2-propanone is the Williamson ether synthesis. wikipedia.org This classic organic reaction involves the alkylation of a phenoxide with an alkyl halide. wikipedia.orgkhanacademy.org In this specific case, 3-nitrophenol (B1666305) is treated with a strong base to form the corresponding 3-nitrophenoxide ion. This nucleophilic phenoxide then attacks a halogenated propanone derivative, typically 1-chloro-2-propanone (chloroacetone), via an SN2 mechanism to yield the desired ether. wikipedia.orgmasterorganicchemistry.com
The reaction is typically carried out in a suitable solvent, and the choice of base is crucial for the deprotonation of the phenol. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). orgchemres.orgjk-sci.com The use of a phase-transfer catalyst can sometimes enhance the reaction rate and yield. orgchemres.org For instance, the reaction of 3-nitrophenol with chloroacetone (B47974) in the presence of a base like potassium carbonate is a direct application of this methodology. googleapis.comthefreedictionary.com
It is important to note that the alkylating agent should ideally be a primary halide to favor the SN2 pathway and minimize side reactions like elimination, which can occur with secondary or tertiary halides. wikipedia.orgmasterorganicchemistry.com
A similar approach involves the reaction of phenoxide with chloroacetone, which is a known route to produce phenoxyacetone (B1677642) derivatives used in the synthesis of various pharmaceuticals. wikipedia.org A catalytic amount of potassium iodide may be employed to facilitate a Finkelstein reaction, where the less reactive alkyl chloride is converted in situ to a more reactive alkyl iodide. wikipedia.org
| Reactants | Base | Solvent | Catalyst | Product | Reference |
| 3-Nitrophenol, Chloroacetone | Potassium Carbonate | Not specified | Not specified | This compound | googleapis.com |
| 4-Amino-3-nitrophenol, Chloroacetonitrile | Anhydrous Potassium Carbonate | Not specified | Not specified | (4-Amino-3-nitrophenoxy)acetonitrile | thefreedictionary.com |
| o-Nitrophenol, Diethylene glycol ditosylate | Dried K₂CO₃ | DMF | Microwave irradiation | Bis-2-nitrophenoxy alkyl ether | orgchemres.org |
Condensation Reactions for Carbon-Carbon Bond Formation (e.g., Claisen-Schmidt variations for related chalcones)
While not a direct route to this compound, the Claisen-Schmidt condensation is a fundamental reaction for forming carbon-carbon bonds to produce chalcones (α,β-unsaturated ketones). scispace.comcore.ac.uk This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base or acid catalyst. scispace.comcore.ac.uk Chalcones are important precursors for a wide variety of heterocyclic compounds and can be structurally related to the target molecule's precursors.
The synthesis of chalcones is typically achieved by reacting an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative. unair.ac.id For instance, 2'-hydroxyacetophenone (B8834) can be reacted with various benzaldehydes to produce chalcone (B49325) derivatives. core.ac.uk A variety of catalysts can be employed, including aqueous alkaline bases, solid supports like natural phosphate (B84403), and microwave irradiation to improve reaction efficiency. core.ac.ukunair.ac.id
Although the Claisen-Schmidt condensation itself does not directly yield an ether linkage, the resulting chalcone structures can be further modified. For example, a chalcone bearing a hydroxyl group could potentially undergo an etherification reaction in a subsequent step.
Novel Synthetic Procedures and Reaction Development
One-Pot Synthetic Strategies for Enhanced Efficiency
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified workup procedures by combining multiple reaction steps in a single reaction vessel. nih.govscholaris.ca While a specific one-pot synthesis for this compound is not extensively documented in the provided results, the principles of one-pot reactions can be applied. For example, a tandem reaction could be envisioned where the formation of the phenoxide and the subsequent alkylation occur in the same pot without isolation of the intermediate.
The development of one-pot protocols for related compounds, such as 1-aryl-3-trifluoromethylpyrazoles, demonstrates the feasibility of cascade reactions involving multiple bond formations. nih.govacs.org These methods often rely on in-situ generation of reactive intermediates. nih.govacs.org
Catalytic Synthesis Protocols (e.g., metal-catalyzed cross-coupling, acid-catalyzed rearrangements)
Metal-Catalyzed Cross-Coupling:
Transition-metal-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.comumb.edu While the Williamson ether synthesis is a classic method, metal-catalyzed approaches can offer alternative pathways, particularly for the formation of the ether linkage. For instance, the Ullmann condensation, which typically involves copper catalysis, can be used to form diaryl ethers. orgchemres.org Nickel and palladium catalysts are also widely used in cross-coupling reactions. thieme-connect.comresearchgate.net These methods could potentially be adapted for the synthesis of this compound, for example, by coupling a 3-nitrophenate salt with a propanone-containing electrophile under metal catalysis.
Acid-Catalyzed Rearrangements:
Acid-catalyzed rearrangements, such as the pinacol (B44631) rearrangement, are useful for the synthesis of ketones. libretexts.orgmasterorganicchemistry.com This type of rearrangement involves the conversion of a 1,2-diol to a ketone under acidic conditions. masterorganicchemistry.com While not a direct route to this compound, the principles of acid-catalyzed rearrangements could be applied to synthesize the propanone moiety or related precursors. For instance, the Baeyer-Villiger rearrangement uses a peracid to convert a ketone into an ester, which could be a useful transformation in a multi-step synthesis. libretexts.org
Biocatalytic Approaches to Enantioselective Synthesis (if applicable to this compound class)
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with high enantioselectivity, which is particularly important in the synthesis of chiral molecules. For compounds related to this compound, biocatalytic approaches could be employed to introduce chirality.
For example, Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can convert ketones to esters with high enantioselectivity. nih.gov This could be relevant if a chiral version of this compound or a precursor is desired. Additionally, ene-reductases can be used for the stereoselective reduction of carbon-carbon double bonds, which could be applied to precursors like chalcones. nih.gov While direct biocatalytic synthesis of this compound is not explicitly detailed, the application of enzymes to create chiral building blocks for its synthesis is a plausible and attractive strategy. nih.govnih.gov
Optimization of Synthetic Conditions
The yield and purity of this compound are critically influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and pressure. These factors directly impact the reaction kinetics and the equilibrium position of the synthesis.
Temperature and Pressure Influence on Yield and Selectivity
Temperature is a crucial parameter that directly affects the rate of reaction. Generally, increasing the temperature increases the reaction rate by providing the molecules with sufficient kinetic energy to overcome the activation energy barrier. numberanalytics.com For a typical Williamson ether synthesis, temperatures in the range of 50 to 100 °C are common. wikipedia.orgbyjus.com
The influence of temperature on the yield of an analogous ether synthesis is demonstrated in the illustrative table below.
Table 2: Illustrative Influence of Temperature on Ether Synthesis Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 (Room Temp.) | 24 | 40 |
| 50 | 8 | 75 |
| 80 | 4 | 92 |
| 100 | 2 | 85 (minor byproducts observed) |
| 120 | 1 | 78 (significant byproducts observed) |
This table is illustrative and based on general principles of Williamson ether synthesis. Optimal temperature for the synthesis of this compound would require experimental determination.
Pressure is not typically a significant variable in standard laboratory-scale Williamson ether synthesis conducted in the liquid phase. However, in industrial settings or when using very volatile reactants or solvents, conducting the reaction under elevated pressure can help maintain the reactants in the liquid phase and potentially increase the concentration, thereby accelerating the reaction rate. numberanalytics.com For the synthesis of this compound under typical laboratory conditions, the reaction is usually performed at atmospheric pressure.
Chemical Reactivity, Transformation Pathways, and Derivatization Strategies
Fundamental Reaction Types
The principal reactions of 1-(3-nitrophenoxy)-2-propanone can be categorized into electrophilic aromatic substitution on the nitrophenyl ring, nucleophilic substitution at the ketone and phenoxy positions, and reduction of the nitro and carbonyl groups.
Electrophilic Aromatic Substitution Reactions of the Nitrophenyl Moiety
The nitro group (NO₂) is a strong deactivating group and a meta-director for electrophilic aromatic substitution. mnstate.edu This is due to its strong electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. Consequently, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation on the aromatic ring of this compound will be significantly slower than on an unsubstituted benzene ring. lkouniv.ac.in
When substitution does occur, the incoming electrophile will predominantly be directed to the positions meta to the nitro group (positions 4 and 6 relative to the phenoxy linkage). It is important to note that Friedel-Crafts reactions, in particular, are often unsuccessful with strongly deactivated rings like nitrobenzene. lkouniv.ac.in
| Reaction | Reagents | Product(s) | Notes |
| Nitration | HNO₃/H₂SO₄ | 1-(3,5-dinitrophenoxy)-2-propanone | Requires harsh conditions. |
| Bromination | Br₂/FeBr₃ | 1-(5-bromo-3-nitrophenoxy)-2-propanone | The deactivating effect of the nitro group makes this reaction slow. |
| Sulfonation | SO₃/H₂SO₄ | 4-(2-oxopropoxy)-2-nitrobenzenesulfonic acid | This reaction is reversible. lkouniv.ac.in |
Nucleophilic Substitution Reactions at the Ketone and Phenoxy Linkages
The carbonyl carbon of the ketone is electrophilic and can be attacked by nucleophiles. However, the ether linkage is generally stable to nucleophilic attack. Nucleophilic aromatic substitution, where a nucleophile replaces the nitro group or another substituent on the ring, is also a possibility, particularly if the ring is further activated by other electron-withdrawing groups. For instance, related compounds like 1-(4-fluoro-2-nitrophenyl)-2-propanone are noted to be ideal for nucleophilic substitution reactions where the fluorine atom acts as a leaving group. atomfair.com
In the case of this compound, direct nucleophilic substitution at the phenoxy linkage is less likely without activation. However, reactions involving the enolate form of the ketone are possible. For example, bromination can occur at the α-carbon (position 1) under appropriate conditions.
| Reaction Type | Reagents | Potential Product(s) | Notes |
| α-Halogenation | Br₂ in Acetic Acid | 1-bromo-1-(3-nitrophenoxy)-2-propanone | Proceeds via an enol or enolate intermediate. |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻) | Unlikely to replace the phenoxy group directly. | The nitro group activates the ring towards nucleophilic attack, but the phenoxy is not a good leaving group. |
Reduction Reactions of the Nitro Group and Carbonyl Functionality
Both the nitro group and the carbonyl group can be reduced, and the choice of reducing agent determines the outcome. The nitro group can be reduced to an amino group (NH₂), which is a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This transformation dramatically alters the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. mnstate.edu
Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) or the use of metals in acidic solution (e.g., Fe, Sn, or Zn in HCl). masterorganicchemistry.comlibretexts.org The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Simultaneous reduction of both functional groups can be achieved under certain conditions, such as with catalytic hydrogenation under forcing conditions. libretexts.org
| Reaction | Reagents | Product | Notes |
| Nitro Group Reduction | Fe/HCl or Sn/HCl or H₂/Pd-C | 1-(3-aminophenoxy)-2-propanone | Converts a meta-director to an ortho, para-director. masterorganicchemistry.com |
| Carbonyl Reduction | NaBH₄ | 1-(3-nitrophenoxy)-2-propanol | NaBH₄ is generally selective for the carbonyl group over the nitro group. |
| Combined Reduction | H₂ (high pressure), Ni catalyst | 1-(3-aminophenoxy)-2-propanol | Harsh conditions can reduce both functional groups. libretexts.org |
Advanced Mechanistic Transformations
Beyond the fundamental reactions, the structure of this compound lends itself to more complex transformations, including rearrangements and cyclizations to form heterocyclic systems.
Rearrangement Reactions (e.g., Meinwald rearrangement or similar processes)
While no specific literature was found detailing the Meinwald rearrangement of this compound itself, the structural motif is amenable to such transformations. The Meinwald rearrangement is the acid-catalyzed isomerization of an epoxide to a carbonyl compound. nih.gov A related precursor, a 2-substituted-3-(3-nitrophenyl)oxirane, could potentially undergo a Meinwald-type rearrangement to yield a ketone or aldehyde. rsc.org For instance, acid-catalyzed rearrangement of related 2-substituted-3-(2-nitrophenyl)oxiranes has been reported. rsc.org The regioselectivity of such a rearrangement would depend on the migratory aptitude of the groups attached to the oxirane ring. nih.gov
Cyclization Reactions Leading to Heterocyclic Systems (e.g., triazoles, oxadiazoles)
The functional groups in this compound and its derivatives can be utilized to construct heterocyclic rings. For example, the amino derivative, 1-(3-aminophenoxy)-2-propanone, obtained from the reduction of the nitro group, is a key intermediate. The amino group can react with various reagents to form heterocyclic systems.
While direct cyclization pathways starting from this compound are not extensively documented, the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles often involves the cyclization of acylhydrazone or thiosemicarbazone precursors, which could potentially be derived from the ketone functionality. tandfonline.commdpi.com For instance, a hydrazide derivative could be formed, which then undergoes cyclization. The synthesis of various 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives from precursors containing a nitro-phenyl moiety has been reported, highlighting the utility of this structural element in heterocyclic synthesis. tandfonline.commdpi.com
| Heterocycle | Potential Precursor from this compound | General Cyclization Strategy |
| 1,2,4-Triazole | Thiosemicarbazone derivative | Cyclodehydration under basic conditions. tandfonline.com |
| 1,3,4-Oxadiazole | Acylhydrazone derivative | Oxidative cyclization or dehydration with reagents like P₂O₅. mdpi.com |
Derivatization for Structural Modification and Functionalization
The presence of a reactive ketone group makes this compound a valuable precursor for synthesizing a variety of derivatives, including chalcones and various heterocyclic systems. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds known for their broad pharmacological activities. nih.gov They are typically synthesized via the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between a ketone and an aromatic aldehyde. wikipedia.orgnih.gov In the case of this compound, the active methylene (B1212753) group adjacent to the carbonyl is the site of reaction.
The Claisen-Schmidt condensation involves the reaction of this compound with various substituted aromatic aldehydes in the presence of a catalyst, such as sodium hydroxide (B78521) or sulfuric acid. chemrevlett.comrsc.orgacs.org This reaction leads to the formation of α,β-unsaturated ketones, which are the chalcone (B49325) derivatives. nih.govd-nb.info The general scheme involves the deprotonation of the α-carbon of the propanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the chalcone. nih.gov The reaction is versatile, allowing for the introduction of a wide range of substituents on the aromatic aldehyde ring, thereby enabling the creation of a diverse library of chalcone derivatives. nih.govchemrevlett.com
For example, the reaction of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative in the presence of a base like NaOH is a standard method for chalcone synthesis. rsc.org The resulting chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. researchgate.net
Table 1: Examples of Reagents and Conditions for Chalcone Synthesis via Claisen-Schmidt Condensation
| Ketone Reactant | Aldehyde Reactant | Catalyst | Solvent | Reaction Conditions | Reference |
| Acetophenone | Benzaldehyde derivatives | Sodium Hydroxide (NaOH) | None (Solvent-free) | Grinding at room temperature | rsc.org |
| 1,3-Diacetylbenzene | Vanillin | Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | nih.govchemrevlett.com |
| 2-Acetyl-5-bromothiophene | 4-Nitrobenzaldehyde | Sodium Hydroxide (NaOH) | Not specified | Not specified | acs.org |
| Acetone (B3395972) | 4-Nitrobenzaldehyde | Sodium Hydroxide (NaOH) | Aqueous | Microwave irradiation | d-nb.info |
The derivatization of this compound can be extended to synthesize various five-membered heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles, which are known for their wide range of biological activities. nih.govscispace.com
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often begins with the conversion of a precursor to an acid hydrazide. nih.gov For instance, a related compound, 2-(4-nitrophenoxy)acetohydrazide, can be synthesized from ethyl 2-(4-nitrophenoxy)acetate by reacting it with hydrazine (B178648) hydrate (B1144303). njppp.com This hydrazide is a key intermediate. Cyclization of the hydrazide, for example, by reacting with carbon disulfide in the presence of potassium hydroxide, can yield a 1,3,4-oxadiazole-2-thiol (B52307) derivative. njppp.comacs.org Another common method involves the cyclodehydration of diacylhydrazines using reagents like phosphorus oxychloride. nih.govijper.org
Triazoles: 1,2,4-triazole derivatives can also be synthesized from similar precursors. For example, reacting a potassium dithiocarbazate intermediate (derived from an acid hydrazide) with hydrazine hydrate can lead to the formation of a 4-amino-1,2,4-triazole (B31798) ring system. nih.gov These triazoles can be further functionalized, for instance, by condensation with aromatic aldehydes to form Schiff bases. nih.gov
Other Heterocyclic Systems: The chalcone derivatives synthesized from this compound can serve as versatile intermediates for generating other heterocyclic systems like pyrazolines. Reaction of chalcones with hydrazine derivatives can lead to the formation of pyrazoline rings. Furthermore, the reactivity of the nitrophenoxy group and the ketone allows for the construction of more complex fused heterocyclic systems, such as thienoindoles and other polycyclic heteroaromatic compounds. acs.orgnih.gov The nitro group itself can be a precursor to other functionalities through reduction, enabling further cyclization reactions. researchgate.net
Table 2: General Synthetic Pathways to Heterocyclic Conjugates
| Target Heterocycle | Key Intermediate | Typical Reagents | General Method | Reference |
| 1,3,4-Oxadiazole | Acid Hydrazide | Carbon Disulfide (CS₂), KOH | Cyclization of hydrazide | njppp.comacs.org |
| 1,3,4-Oxadiazole | Diacylhydrazine | Phosphorus Oxychloride (POCl₃) | Cyclodehydration | nih.govijper.org |
| 1,2,4-Triazole | Potassium Dithiocarbazate | Hydrazine Hydrate (H₂N-NH₂) | Cyclization | nih.gov |
| 1,2,3-Triazole | Propargylated Oxadiazole | Azide | Click Chemistry | nih.gov |
For the sensitive and reliable analysis of ketones like this compound, especially in complex biological matrices, derivatization is often employed to enhance their detection by liquid chromatography-mass spectrometry (LC-MS). nih.gov Chemical derivatization can improve chromatographic separation, increase ionization efficiency, and provide characteristic fragmentation patterns for tandem mass spectrometry (MS/MS). researchgate.netresearchgate.netddtjournal.com
One effective strategy for carbonyl compounds is derivatization with hydrazine-containing reagents. nih.gov 3-Nitrophenylhydrazine (3-NPH) has emerged as a particularly useful reagent for this purpose. acs.orgfigshare.com The reaction of a ketone with 3-NPH, typically in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as pyridine (B92270), forms a stable 3-nitrophenylhydrazone derivative. researchgate.netnih.govdiva-portal.org
This derivatization offers several advantages for LC-MS/MS analysis:
Enhanced Sensitivity: The introduction of the nitrophenyl group significantly increases the ionization efficiency of the analyte, leading to much lower detection limits. acs.orgnih.gov
Improved Chromatography: The derivatized product is generally more hydrophobic, leading to better retention and separation on reversed-phase LC columns. nih.gov
Simplified Detection: The 3-NPH tag provides a common, predictable fragmentation pattern during MS/MS analysis, which simplifies the development of multiple reaction monitoring (MRM) methods for quantification. acs.orgnih.gov
While 2-nitrophenylhydrazine (B1229437) (2-NPH) and 4-nitrophenylhydrazine (B89600) (4-NPH) have also been investigated, 3-NPH has often been found to provide superior reactivity and detection sensitivity for many carbonyl-containing metabolites. nih.govresearchgate.net This derivatization strategy is not limited to ketones and can be applied to a broader range of metabolites, including carboxylic acids and phosphoryl compounds, making it a powerful tool in targeted metabolomics. acs.orgfigshare.comresearchgate.net
Table 3: Comparison of Derivatization Reagents for LC-MS Analysis of Carbonyls
| Derivatization Reagent | Advantages | Disadvantages/Limitations | Reference |
| 3-Nitrophenylhydrazine (3-NPH) | High reactivity, significantly improves sensitivity and chromatographic separation, simplifies MS/MS. | Requires coupling agents like EDC. | acs.orgnih.govnih.gov |
| 2-Nitrophenylhydrazine (2-NPH) | Can be used for derivatization. | Generally provides lower LC/MS detection sensitivities compared to 3-NPH for many carboxylates. | nih.govresearchgate.net |
| 2,4-Dinitrophenylhydrazine (DNPH) | Established reagent for carbonyls. | May have different chromatographic and ionization properties compared to 3-NPH. | researchgate.netresearchgate.net |
| Dansyl Hydrazine (DH) | Fluorescent tag can be useful, improves hydrophobicity. | May have different ionization efficiency and fragmentation compared to NPH derivatives. | researchgate.netnih.gov |
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign each proton and carbon signal to its specific location within the molecule, confirming its identity and connectivity.
High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 1-(3-Nitrophenoxy)-2-propanone. The predicted spectra are based on the distinct electronic environments of the protons and carbons.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 3-nitrophenoxy group are deshielded by the electron-withdrawing effects of the nitro group and the ether oxygen. The protons on the aliphatic portion of the molecule, the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups, appear as sharp singlets due to the absence of adjacent protons for spin-spin coupling. acs.org
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2' | ~7.9 - 8.1 | Triplet (t) | 1H |
| H-4' | ~7.6 - 7.8 | Multiplet (m) | 1H |
| H-5' | ~7.4 - 7.6 | Triplet (t) | 1H |
| H-6' | ~7.7 - 7.9 | Multiplet (m) | 1H |
| H-1 (CH₂) | ~4.8 - 5.0 | Singlet (s) | 2H |
| H-3 (CH₃) | ~2.2 - 2.4 | Singlet (s) | 3H |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique carbon signals. The carbonyl carbon of the ketone is the most deshielded, appearing at a characteristic downfield shift. The aromatic carbons show a range of chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating ether linkage. The aliphatic carbons of the methylene and methyl groups appear in the upfield region of the spectrum. chalmers.se
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~205 - 208 |
| C-1' | ~158 - 160 |
| C-3' (C-NO₂) | ~148 - 150 |
| C-5' | ~130 - 132 |
| C-6' | ~122 - 124 |
| C-2' | ~116 - 118 |
| C-4' | ~110 - 112 |
| C-1 (CH₂) | ~75 - 78 |
| C-3 (CH₃) | ~28 - 30 |
To unambiguously confirm the assignments made from 1D NMR and to piece together the molecular structure, 2D NMR experiments are essential.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would be most informative for the aromatic system, showing cross-peaks between H-4', H-5', and H-6', as well as between H-2' and H-6', confirming their positions relative to one another on the phenyl ring. The methylene (H-1) and methyl (H-3) protons would not show any COSY correlations as they are isolated singlets.
Heteronuclear Single Quantum Coherence (HSQC): This experiment, also known as HMQC, maps the direct one-bond correlations between protons and the carbons to which they are attached. gu.se It would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the methylene proton signal (~4.9 ppm) and the methylene carbon signal (~76 ppm), and another between the methyl proton signal (~2.3 ppm) and the methyl carbon signal (~29 ppm).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds), thereby linking the different fragments of the molecule. Key correlations would be expected between:
The methylene protons (H-1) and the carbonyl carbon (C-2) , the aromatic carbon C-1' , and the aromatic carbon C-2' . This confirms the ether linkage and the propanone chain's position.
The methyl protons (H-3) and the carbonyl carbon (C-2) , confirming the acetone (B3395972) moiety.
The aromatic proton H-2' and the carbons C-4' and C-6' , further solidifying the structure of the phenyl ring.
The structure of this compound possesses conformational flexibility, primarily due to rotation around the C-O-C ether bonds. Variable Temperature (VT) NMR studies could provide insight into the dynamics of these rotations. By lowering the temperature, it might be possible to slow the rotation enough to observe distinct conformers if the energy barrier to rotation is sufficiently high. However, for a relatively simple ether like this, it is likely that rotation is fast on the NMR timescale even at lower temperatures, resulting in averaged signals. No specific VT-NMR studies for this compound are currently documented in the literature.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the specific functional groups within a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound would be dominated by absorptions from its key functional groups. The most prominent peaks are predicted to arise from the carbonyl and nitro groups.
Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3120 - 3080 | Aromatic C-H Stretch | Medium-Weak |
| ~2990 - 2910 | Aliphatic C-H Stretch (CH₂, CH₃) | Medium-Weak |
| ~1735 - 1720 | C=O Stretch (Ketone) | Strong |
| ~1610, 1585, 1475 | Aromatic C=C Stretch | Medium |
| ~1535 - 1520 | Asymmetric NO₂ Stretch | Strong |
| ~1355 - 1345 | Symmetric NO₂ Stretch | Strong |
| ~1260 - 1220 | Aryl-O Stretch (Asymmetric C-O-C) | Strong |
| ~1080 - 1040 | Alkyl-O Stretch (Symmetric C-O-C) | Medium |
| ~880 - 780 | Aromatic C-H Out-of-Plane Bend | Strong |
The strong absorption from the ketone's C=O stretch is one of the most identifiable features in the spectrum. Equally characteristic are the two strong bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, confirming its presence. The strong band associated with the aryl ether C-O-C stretch further confirms the link between the phenyl ring and the propanone moiety. researchgate.net
Raman spectroscopy offers complementary information to FTIR, particularly for symmetric vibrations and non-polar bonds. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the nitro group and the aromatic ring.
Predicted Raman Spectroscopy Data for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Intensity |
| ~3120 - 3080 | Aromatic C-H Stretch | Medium |
| ~1610 | Aromatic C=C Stretch | Strong |
| ~1585 | Aromatic C=C Stretch / NO₂ bend | Medium |
| ~1355 - 1345 | Symmetric NO₂ Stretch | Very Strong |
| ~1000 | Aromatic Ring Breathing (Trigonal) | Strong |
| ~820 | C-N Stretch | Medium |
A key feature in the Raman spectrum would be the very strong signal for the symmetric NO₂ stretch, which is often more intense in Raman than in IR spectra. The aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, also typically give rise to strong Raman signals. This technique provides a valuable fingerprint of the molecule, confirming the presence of the nitrophenyl group and complementing the data obtained from FTIR.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with a chemical formula of C9H9NO4, the theoretical exact mass can be calculated. Experimental HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, confirming the elemental formula.
Table 1: Theoretical Exact Mass and Elemental Composition of this compound
| Parameter | Value |
| Chemical Formula | C9H9NO4 |
| Theoretical Exact Mass (Monoisotopic) | 195.0532 u |
| Elemental Composition | |
| Carbon (C) | 9 |
| Hydrogen (H) | 9 |
| Nitrogen (N) | 1 |
| Oxygen (O) | 4 |
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. In an MS/MS experiment involving this compound, the molecular ion ([M]+• at m/z 195) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the ether linkage and rearrangements of the aromatic ring and the propanone side chain.
A significant fragmentation pathway likely involves the loss of the acetyl group (CH3CO•), resulting in a fragment ion at m/z 152. Another expected fragmentation is the cleavage of the C-O bond between the phenoxy group and the propanone moiety, leading to the formation of a nitrophenoxy radical and a propanone cation, or a nitrophenate anion depending on the ionization mode.
Table 2: Predicted Major Fragment Ions of this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
| 195 | 152 | [M - CH3CO]+ | 43 (CH3CO•) |
| 195 | 138 | [M - CH3COCH2]+ | 57 (CH3COCH2•) |
| 195 | 122 | [M - NO2 - CH3]+ | 73 (NO2, CH3) |
| 195 | 92 | [C6H4O]+• | 103 (C3H5NO2) |
Electron attachment dissociation (EAD) is a fragmentation method in mass spectrometry that can provide unique insights into a molecule's structure and fragmentation mechanisms. While specific EAD studies on this compound are not widely reported in the literature, the technique would be expected to induce different fragmentation patterns compared to collision-induced dissociation (CID). EAD often preserves labile modifications and provides complementary structural information. For this compound, EAD could potentially lead to the specific cleavage of the nitro group or different bond cleavages within the propanone side chain, offering a more detailed picture of its gas-phase ion chemistry.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption and emission of electromagnetic radiation in the ultraviolet and visible regions.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The nitrophenoxy moiety is the primary chromophore. The nitro group (-NO2) acts as a strong electron-withdrawing group, which influences the electronic transitions of the benzene (B151609) ring. The spectrum would likely show a strong absorption band in the UV region, characteristic of the substituted benzene ring, and potentially a weaker, longer-wavelength absorption band associated with the nitro group. The exact position and intensity of these bands are dependent on the solvent used.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π | 200-280 | Substituted Benzene Ring |
| n → π | 300-400 | Nitro Group (-NO2) |
Many nitroaromatic compounds are known to be non-fluorescent or only weakly fluorescent. The presence of the electron-withdrawing nitro group often leads to efficient non-radiative decay processes, such as intersystem crossing, which quench fluorescence. Therefore, it is anticipated that this compound would exhibit little to no fluorescence upon excitation. However, definitive confirmation would require experimental measurement. If fluorescent, the emission spectrum would be expected at a longer wavelength than the longest-wavelength absorption band.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable insights into the molecular conformation, intermolecular interactions, and packing efficiency in the solid state. Although, as of the latest literature surveys, a dedicated single-crystal X-ray diffraction study for this compound has not been reported, a comprehensive understanding of its probable solid-state architecture can be inferred from the crystallographic analysis of structurally analogous compounds containing the 3-nitrophenoxy or 3-nitrophenyl moiety.
The analysis of related structures reveals consistent patterns in molecular geometry and crystal packing, driven by the electronic and steric influences of the nitro group and the ether linkage. These features are expected to be influential in the crystal lattice of this compound.
Detailed Research Findings from Analogous Structures:
Crystallographic studies on compounds incorporating a 3-nitrophenyl group often reveal a nearly planar conformation of the nitrophenyl ring. The nitro group itself typically exhibits a slight torsion with respect to the plane of the benzene ring. For instance, in the structure of N-(3-nitrophenyl)cinnamamide, the nitro group is almost coplanar with its attached phenyl ring, which facilitates the formation of intermolecular interactions. mdpi.comresearchgate.net
The solid-state packing of these molecules is frequently governed by a combination of weak intermolecular forces, including C—H···O hydrogen bonds and π–π stacking interactions. mdpi.commdpi.com The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient, promoting stabilizing π–π stacking interactions with adjacent aromatic rings. In the crystal structure of N-(3-nitrophenyl)cinnamamide, molecules form ribbons of parallel sheets stacked through such π–π interactions. mdpi.comresearchgate.net
The presence of the propanone moiety in this compound introduces additional possibilities for intermolecular interactions. The carbonyl oxygen is a potent hydrogen bond acceptor, likely to participate in C—H···O interactions with neighboring molecules, further stabilizing the crystal lattice.
Interactive Data Tables of Analogous Compounds:
To illustrate the crystallographic parameters typically observed in related structures, the following tables summarize the data for several compounds containing the 3-nitrophenyl group. These data provide a valuable reference for predicting the crystallographic properties of this compound.
Table 1: Crystallographic Data for N-(3-nitrophenyl)cinnamamide mdpi.comresearchgate.net
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.7810(5) |
| b (Å) | 23.0913(15) |
| c (Å) | 8.2079(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1282.76(15) |
| Z | 4 |
Table 2: Crystallographic Data for (E)-1-((3)-nitrophenyl)pyren-3-(pyren-1-yl)prop-2-en-1-one bohrium.com
| Parameter | Value |
| Chemical Formula | C₂₅H₁₅NO₃ |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.4899(3) |
| b (Å) | 10.1383(4) |
| c (Å) | 11.3806(5) |
| α (°) | 78.373(1) |
| β (°) | 72.020(1) |
| γ (°) | 73.381(1) |
| Volume (ų) | 885.89(6) |
| Z | 2 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure
No specific studies utilizing Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) to analyze the electronic structure of 1-(3-Nitrophenoxy)-2-propanone have been identified in the surveyed literature. Such calculations would typically provide insights into the molecule's electron density, orbital energies, and electronic transitions.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data
There are no published theoretical predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopic parameters for this compound. Consequently, a comparison between theoretical and experimental spectroscopic data for this compound is not available.
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors
A frontier molecular orbital analysis, which would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the resulting reactivity descriptors, has not been reported for this compound. This type of analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule.
Molecular Modeling and Dynamics
Conformational Analysis and Energy Landscapes
There is no available research on the conformational analysis or the potential energy landscapes of this compound. Such studies would provide valuable information about the molecule's stable conformations and the energy barriers between them.
Ligand-Target Docking Simulations for In Vitro Biological Activity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, allowing researchers to predict the binding mode and affinity of a ligand to a target protein. A comprehensive search of chemical and biological databases indicates that no specific ligand-target docking simulations have been reported for this compound. Consequently, there are no available data tables detailing its binding energies, interaction patterns, or key amino acid residues involved in potential binding to any biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational aspects)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. The development of a QSAR model requires a dataset of compounds with known activities. Currently, there are no published QSAR studies that include this compound. As a result, there is no information on the molecular descriptors that might influence its biological activity or any predictive models for its efficacy.
Biological Activity and Molecular Mechanisms in Vitro Studies
Antimicrobial Activity Evaluation (In Vitro)
Initial laboratory studies have explored the efficacy of 1-(3-Nitrophenoxy)-2-propanone against a range of pathogenic microorganisms. These in vitro assays are crucial for determining the compound's spectrum of activity and its potential as a lead for the development of new antimicrobial agents.
Antifungal Efficacy against Pathogenic Fungi
At present, there is a lack of specific research data detailing the in vitro antifungal efficacy of this compound against pathogenic fungi. Further studies are required to ascertain its potential activity against fungal species of clinical relevance.
Antimycobacterial Activity against Mycobacterial Strains
Similarly, the scientific literature does not currently contain specific data on the in vitro antimycobacterial activity of this compound against various mycobacterial strains. Research in this area would be necessary to understand its potential to inhibit the growth of microorganisms such as Mycobacterium tuberculosis.
Antibacterial Spectrum and Potency against Bacterial Isolates
Investigations into the antibacterial properties of compounds structurally related to this compound have been conducted. For instance, various chalcones synthesized with 3-nitro acetophenone (B1666503) have demonstrated antibacterial activities. However, specific data on the antibacterial spectrum and potency of this compound against bacterial isolates are not available in the current body of scientific literature.
Enzyme Inhibition and Modulation Studies (In Vitro)
The ability of a compound to interact with and modulate the activity of specific enzymes is a key aspect of its pharmacological profile. Research has begun to explore the potential of this compound as an enzyme inhibitor, with a focus on targets relevant to microbial pathogenicity and cellular processes.
Investigation of Specific Enzyme Targets (e.g., PqsD, Glutathione S-transferase)
While the direct inhibition of the enzyme PqsD by this compound has not been specifically documented, the broader class of nitroaromatic compounds has been studied for its inhibitory effects on various enzymes. For example, selected 7-nitro-2,1,3-benzoxadiazole derivatives have been identified as efficient inhibitors of Glutathione S-transferase (GST) P1-1. nih.gov GSTs are a family of enzymes involved in detoxification processes and are considered targets for therapeutic intervention. frontiersin.orgmdpi.com The inactivation of GSTs by nitric oxide-derived oxidants, which can lead to tyrosine nitration, has also been explored, suggesting a potential mechanism for modulation by nitro-containing compounds. nih.gov However, direct evidence linking this compound to the inhibition of PqsD or specific GST isoforms is currently unavailable.
Mechanistic Characterization of Enzyme Inhibition (e.g., time-dependent, reversible/irreversible interactions)
The detailed mechanistic characterization of enzyme inhibition by this compound, including whether its interactions are time-dependent, reversible, or irreversible, has not yet been reported in scientific studies. Understanding these kinetic and mechanistic aspects is fundamental to elucidating the mode of action of any potential enzyme inhibitor. researchgate.netnih.gov
Impact on Key Biological Pathways
Specific in vitro studies detailing the impact of this compound on key biological pathways have not been identified in a comprehensive review of scientific literature. The functional groups present in the molecule, namely the nitrophenoxy and propanone moieties, suggest potential interactions with various enzymatic and signaling pathways. Nitroaromatic compounds, for instance, are known to undergo metabolic reduction that can lead to the generation of reactive nitrogen species, which in turn may modulate cellular signaling cascades involved in processes such as inflammation, apoptosis, and oxidative stress. However, without direct experimental evidence, the precise pathways affected by this compound remain speculative.
Cytotoxic Activity in Isolated Cell Lines (In Vitro)
| Cell Line | Cancer Type | Cytotoxicity Data for this compound |
| HCT116 | Colon Carcinoma | No data available |
| HeLa | Cervical Adenocarcinoma | No data available |
| MCF-7 | Breast Adenocarcinoma | No data available |
Trypanocidal Effects on Parasitic Stages (e.g., Trypanosoma cruzi)
No direct experimental results were found regarding the trypanocidal effects of this compound on parasitic stages of Trypanosoma cruzi, the causative agent of Chagas disease. Nitroaromatic compounds are a well-known class of agents with activity against this parasite; for example, the registered drug benznidazole (B1666585) is a nitroimidazole derivative. The mechanism of action for many nitroaromatic trypanocidal agents involves the enzymatic reduction of the nitro group by a parasite-specific nitroreductase, leading to the formation of toxic metabolites that induce lethal cellular stress. Whether this compound can serve as a substrate for this enzyme and exert trypanocidal activity has not been reported.
Photosynthesis Inhibition Studies (In Vitro Chloroplast Systems)
Information regarding the in vitro effects of this compound on photosynthesis in isolated chloroplast systems is not present in the reviewed scientific literature. Certain chemical classes are known to interfere with photosynthetic electron transport or other aspects of chloroplast function. For some nitrophenol derivatives, an inhibitory effect on photosystem II has been observed. However, the specific impact of the propanone side chain in conjunction with the 3-nitrophenoxy group on photosynthetic processes remains to be determined experimentally.
Elucidation of Structure-Activity Relationships (SAR) from In Vitro Data
Due to the absence of in vitro biological activity data for this compound, no structure-activity relationships (SAR) have been elucidated for this compound. SAR studies require a dataset of structurally related molecules with corresponding biological activity measurements. Such studies would be necessary to understand the contribution of the nitro group's position on the phenyl ring, the nature of the linkage to the propanone moiety, and other structural features to any observed biological effects.
Applications in Advanced Chemical Research and Development
Utilization as a Synthetic Building Block for Complex Molecules
Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of complex molecular structures. sinovision.net 1-(3-Nitrophenoxy)-2-propanone and its analogs are valuable as these building blocks, particularly in the synthesis of heterocyclic compounds. For instance, related propanone derivatives are used to construct complex ring systems.
A notable application is in the synthesis of 1,4-dihydrobenzo[e] cymitquimica.comontosight.aiCurrent time information in Bangalore, IN.triazines. This is achieved through the oxidative cyclization of functionally substituted amidrazones, which can be prepared from precursor ketones. mdpi.com Similarly, the reaction of related brominated propanone synthons with aromatic amines and thiocyanate (B1210189) is a key step in preparing substituted thiazoles, which are significant motifs in drug discovery. nih.gov While these examples may use analogs, the underlying chemical principles demonstrate the utility of the propanone scaffold in building diverse and complex heterocyclic systems.
Research into the synthesis of 1,3-diaryl-2-propanones has highlighted the challenges and strategies involved in creating unsymmetrically substituted ketones, though attempts to synthesize l-phenyl-3-(p-nitrophenyl)-2-propanone specifically have sometimes resulted in intractable tars, indicating the nuanced reactivity of these compounds. richmond.edu
Table 1: Examples of Complex Molecules from Propanone Analogs
| Precursor Type | Resulting Complex Molecule | Synthetic Method | Reference |
| Substituted Amidrazone from Propanone | 1,4-Dihydrobenzo[e] cymitquimica.comontosight.aiCurrent time information in Bangalore, IN.triazine | Oxidative Cyclization | mdpi.com |
| 1,3-Dibromo-1,1-difluoro-2-propanone | 4-Bromodifluoromethyl Thiazole | Reaction with Aromatic Amine and Sodium Thiocyanate | nih.gov |
| 2-Nitrophenoxyphenylethanone | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine | Reductive Cyclization | mdpi.com |
Intermediates in the Synthesis of Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients
Chemical intermediates are the foundational molecules required for the synthesis of active pharmaceutical ingredients (APIs). mlunias.com The quality and structure of these intermediates directly influence the efficacy, safety, and cost-effectiveness of the final drug. mlunias.com Nitro compounds, in particular, are considered indispensable building blocks for creating pharmaceutically relevant molecules.
This compound and its isomers serve as crucial intermediates in the synthesis of a variety of pharmaceutical scaffolds. cymitquimica.comontosight.ai For example, benzophenones, which share structural similarities, are key intermediates for synthesizing benzodiazepines, a class of drugs used as sedatives and anxiolytics, such as Lorazepam and Lormetazepam. evonik.com The synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, a scaffold with potential biological activity, utilizes 2-nitrophenoxyphenylethanone precursors which are prepared from a 2-nitrophenol (B165410) and a 2-bromo-1-phenylethanone. mdpi.com
Furthermore, the ketone functionality of such propanones is a handle for introducing chirality. Biocatalytic reduction of ketone intermediates using enzymes like alcohol dehydrogenases (ADHs) can produce chiral alcohols with high enantiomeric excess. acs.org These chiral building blocks are vital for synthesizing complex APIs such as the antidepressant (S)-duloxetine. acs.org
Table 2: Pharmaceutical Intermediates and Their Applications
| Intermediate Class | Example API or Scaffold | Therapeutic Area | Reference |
| Benzophenones | Lorazepam, Lormetazepam | Anxiolytic, Sedative | evonik.com |
| 2-Nitrophenoxyphenylethanones | 1,4-Benzoxazines | Various (Scaffold) | mdpi.com |
| Chiral Hydroxy Intermediates | (S)-duloxetine | Antidepressant | acs.org |
| Boronic Acid Esters | Savolitinib, Avapritinib | Oncology | evonik.com |
Reagents for Specific Transformations in Organic Synthesis
The dual functionality of this compound makes it a versatile reagent for specific chemical transformations. The ketone group is susceptible to nucleophilic attack, while the nitro group can undergo reduction to an amine, which can then be used in further reactions.
One of the most common transformations involving ketones like this compound is the Claisen-Schmidt condensation. In this reaction, the ketone reacts with an aldehyde in the presence of a base to form an α,β-unsaturated ketone, often known as a chalcone (B49325). researchgate.net These chalcone structures are themselves important precursors for other reactions and materials.
The compound can also serve as a substrate in various catalyzed reactions. For example, cyclodextrins have been shown to catalyze asymmetric aldol (B89426) reactions between aldehydes and acetone (B3395972), a reaction type for which this compound could be a suitable substrate, allowing for the creation of chiral products. mdpi.com Additionally, the entire molecule can be subject to reduction reactions, such as the Huang-Minlon reduction, which reduces a ketone to an alkane, or catalytic hydrogenation to reduce the nitro group to an amine, thereby transforming the electronic properties and reactivity of the molecule. google.com
Precursors for the Development of Functional Organic Materials (e.g., optoelectronic materials, dyes, polymers)
The design of new functional organic materials with specific electronic or optical properties is a major goal in materials science. liverpool.ac.uk this compound serves as a valuable precursor for several classes of these materials.
Optoelectronic Materials: Organic compounds with significant nonlinear optical (NLO) properties are sought after for applications in photonics and optical communications. researchgate.net Chalcones, which can be synthesized from nitrophenyl propanone derivatives via Claisen-Schmidt condensation, are a well-studied class of NLO materials. For instance, the chalcone 4-(E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one (CPNP), derived from a 4-nitro analog, has been grown as a single crystal and shown to have a second harmonic generation (SHG) efficiency 0.75 times that of urea, a standard NLO material. researchgate.net The presence of the nitro group as a strong electron-withdrawing group is crucial for creating the charge asymmetry needed for NLO effects.
Table 3: Properties of an NLO Crystal Derived from a Nitrophenyl Propanone Analog
| Property | Value | Reference |
| Compound | 4-(E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Optical Transparency | 76% | researchgate.net |
| Optical Band Gap | 2.88 eV | researchgate.net |
| SHG Efficiency | 0.75 x Urea | researchgate.net |
Dyes: The presence of a chromophore, such as the nitrophenyl group, makes this compound and its derivatives useful in the synthesis of dyes. cymitquimica.comontosight.ai Azo dyes, which contain the characteristic -N=N- linkage, are a major class of synthetic colorants. The synthesis often involves the diazotization of an aromatic amine followed by coupling with a coupling component. The reduction of the nitro group in this compound would yield the corresponding amine, which could then be diazotized and used to produce a wide range of azo dyes. nih.govsapub.org For example, 4-nitroaniline (B120555) is a common starting material for producing red and orange pyridine (B92270) azo disperse dyes. nih.gov
Polymers: While not typically used as a monomer for direct polymerization, this compound can be chemically modified to become a precursor for functional polymers. For example, related nitrophenyl methacrylate (B99206) is used as a comonomer in radical polymerization to create copolymers. mdpi.com The resulting polymer contains reactive p-nitrophenyl ester side groups that can be selectively modified in post-polymerization reactions. mdpi.com This "grafting-onto" approach allows for the synthesis of complex polymer structures, such as star block copolymers, which have applications in materials science and nanotechnology. ontosight.ai
Environmental Fate and Mechanistic Degradation Pathways
Abiotic Degradation Processes
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 1-(3-Nitrophenoxy)-2-propanone, key abiotic degradation pathways are expected to include photolysis, hydrolysis, and free radical oxidation.
Photolysis, the degradation of a compound by light, is a significant environmental fate process for many organic molecules. For aromatic compounds, particularly those containing nitro groups, direct absorption of solar radiation can lead to photochemical transformations. Furthermore, indirect photolysis through reactions with photochemically generated species like hydroxyl radicals (•OH) is a primary degradation pathway in the atmosphere and sunlit surface waters.
The nitrophenoxy moiety in this compound is expected to be the primary chromophore responsible for light absorption. Nitroaromatic compounds are known to undergo photodegradation, and the presence of a nitro group can influence the susceptibility of the aromatic ring to photochemical attack. nih.govnih.gov The degradation of related nitrophenols has been observed to proceed via reaction with hydroxyl radicals. researchgate.net Studies on other nitroaromatic compounds have shown that photolysis can lead to the formation of various intermediates. frontiersin.orgnih.gov For instance, the photolysis of nitrophenethyl alcohols involves the formation of an excited triplet state which then undergoes fragmentation. nih.gov
In the atmosphere, the reaction with hydroxyl radicals is a dominant degradation mechanism for volatile organic compounds. science.gov The rate of this reaction is a critical parameter for determining the atmospheric lifetime of a compound. For aromatic compounds, the •OH radical can add to the aromatic ring or abstract a hydrogen atom from an alkyl substituent. copernicus.org In the case of this compound, reaction with •OH radicals could lead to the formation of hydroxylated intermediates, which may be more susceptible to further degradation. researchgate.net The degradation of p-nitrophenol by hydroxyl radicals has been shown to produce 4-nitrocatechol (B145892) among other phenolic products. researchgate.net
Data on the photochemical degradation of analogous compounds is presented in the table below.
| Compound | Conditions | Major Products/Observations | Reference |
| p-Nitrophenol | Reaction with •OH radicals in aqueous solution (pH 2 and 9) | 4-Nitrocatechol and other phenolic products. | researchgate.net |
| 4-Nitrophenol | Photocatalytic degradation with C, N-TiO2 under simulated sunlight | Intermediate compounds with higher toxicity than the parent compound were formed before complete degradation. | frontiersin.orgnih.gov |
| Nitrophenethyl alcohols | Irradiation with a 254, 300, or 350 nm lamp | Fragmentation via a photo-retro-aldol type reaction. | nih.govrsc.org |
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The ether linkage in this compound is a potential site for hydrolytic cleavage. Generally, ethers are relatively resistant to hydrolysis under neutral pH conditions. However, the presence of the electron-withdrawing nitro group on the phenyl ring could influence the stability of the ether bond.
Hydrolysis rates are pH-dependent, and can be catalyzed by acids or bases. viu.ca For esters with similar structures, base-catalyzed hydrolysis is often the dominant pathway in natural waters. researchgate.netacs.org While an ether is less reactive than an ester, the principles of acid and base catalysis still apply. The hydrolysis of halogenated hydrocarbons, for example, can proceed via nucleophilic substitution to form alcohols. viu.ca In the case of this compound, hydrolysis would likely yield 3-nitrophenol (B1666305) and 2-propanone.
The kinetics of hydrolysis are typically described by pseudo-first-order rate constants, which are dependent on pH. nih.gov Without experimental data for this compound, it is difficult to provide specific half-life values. However, based on the general stability of the ether linkage, significant hydrolysis is likely to occur only under more extreme pH conditions (either highly acidic or alkaline) rather than at neutral environmental pH. viu.ca
The table below summarizes hydrolysis data for related compound structures.
| Compound Class/Example | General Observations on Hydrolysis | Reference |
| Ethers | Generally stable to hydrolysis under neutral conditions. | viu.ca |
| Esters (as a proxy for reactivity trends) | Base-catalyzed hydrolysis (BAC2 mechanism) is a common and often rapid degradation pathway in alkaline waters. | researchgate.netacs.org |
| Halogenated Aliphatics | Hydrolysis rates are influenced by bond strength of the leaving group and steric factors. | viu.ca |
| Epoxides | Hydrolysis can be acid or base-catalyzed, leading to diols. Rates are affected by structural features that stabilize carbocation intermediates. | viu.ca |
In addition to hydroxyl radicals, other radical species can contribute to the degradation of organic compounds in the environment. These reactions are a key component of the self-cleansing capacity of the atmosphere and aquatic systems. The reaction of organic compounds with sulfate (B86663) radicals (SO4•-), for instance, is another important advanced oxidation process. researchgate.net
The aromatic ring of this compound, activated by the phenoxy group and deactivated by the nitro group, is a likely site for radical attack. The reaction with sulfate radicals has been shown to degrade nitrophenols, leading to the formation of polynitrophenols and other coupling products through phenoxy radical intermediates. researchgate.net This suggests that similar complex reaction pathways could occur for this compound.
The ketone functional group also provides a site for potential free radical reactions. For example, the reaction of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical, with hydroxyl radicals has been studied, demonstrating the scavenging potential of such species. arkat-usa.org While not a direct degradation pathway for the target compound, it illustrates the reactivity of radical species with complex organic molecules.
Key findings on free radical oxidation of related compounds are shown in the table below.
| Compound Class/Example | Radical Species | Key Findings | Reference |
| Nitrophenols | Sulfate radical (SO4•-) | Degradation led to the formation of polynitrophenols, nitrated biphenyls, and diphenyl ethers. | researchgate.net |
| Aromatic Compounds | Hydroxyl radical (•OH) | Reaction is inhibited by dissolved natural organic matter. | science.gov |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Hydroxyl radical (•OH) | DPPH acts as a scavenger for the hydroxyl radical, leading to hydroxylated and nitrated products. | arkat-usa.org |
Biotic Degradation Mechanisms (Microbial Studies)
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial process in the removal of pollutants from the environment. The biodegradability of this compound will depend on the ability of microbial enzymes to attack its structure. The presence of a nitroaromatic group can make a compound more resistant to aerobic degradation. nih.govresearchgate.net
In aerobic aqueous environments, microorganisms utilize various enzymatic pathways to degrade organic compounds. For nitroaromatic compounds, several degradation strategies have been identified in bacteria. nih.gov These include the reduction of the nitro group, or oxidative attack on the aromatic ring. nih.govresearchgate.net The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to electrophilic attack by oxygenases, which is a common initial step in the aerobic degradation of many aromatic hydrocarbons. nih.gov
However, some bacteria have evolved pathways to overcome this. For example, some bacteria can initially reduce the nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound that can be further degraded. nih.gov The degradation of diphenyl ether herbicides, which share the ether linkage with this compound, has been studied in soil and water. tandfonline.comresearchgate.net In some cases, the ether bond is cleaved, while in others, the initial attack is on other parts of the molecule. researchgate.net For instance, the degradation of the herbicide lactofen (B128664) by a Bacillus species involves hydrolysis of an ester linkage followed by reduction of the nitro group. researchgate.net
Examples of microbial degradation of related compounds in aqueous or soil systems are provided in the table below.
| Compound/Class | Microorganism(s) | Degradation Pathway/Observations | Reference |
| Nitroaromatic Compounds | Various bacteria | Can be used as carbon, nitrogen, and energy sources. Degradation can be initiated by reduction of the nitro group or oxidative attack. | nih.govnih.gov |
| Diphenyl Ether Herbicides | Bacillus sp., Chryseobacterium aquifrigidense | Degradation can involve cleavage of the ether bond or modification of other functional groups. | tandfonline.comresearchgate.net |
| Organophosphorus Compounds (e.g., Parathion, containing a p-nitrophenyl group) | Flavobacterium sp., Bacillus sp. | Often initiated by hydrolysis of the phosphate (B84403) ester bond, releasing p-nitrophenol, which can be further degraded. In some cases, reduction of the nitro group occurs first. | oup.com |
| Pendimethalin (a nitroaromatic herbicide) | Bacillus megaterium | The bacterium can use the herbicide as a sole carbon source, with degradation initiated by nitroreductase. | researchgate.net |
Under anaerobic (oxygen-free) conditions, different microbial metabolic pathways are utilized. For nitroaromatic compounds, reductive pathways are generally favored. mdpi.com The nitro group is highly susceptible to reduction under anaerobic conditions and can serve as an electron acceptor for various anaerobic bacteria. nih.govmdpi.com The reduction of the nitro group typically proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. nih.gov
For example, Desulfovibrio and Clostridium species have been shown to reduce the nitro groups of various nitroaromatic compounds. nih.gov This initial reductive step is often a prerequisite for further degradation of the aromatic ring under anaerobic conditions. The degradation of diphenyl ether herbicides has been observed to be much faster under flooded (anaerobic) soil conditions compared to upland (aerobic) conditions, with the formation of the corresponding amino derivatives being a key step. tandfonline.com
Therefore, it is plausible that this compound could undergo anaerobic biodegradation initiated by the reduction of its nitro group to 1-(3-aminophenoxy)-2-propanone. The fate of this amino-substituted intermediate would then depend on the specific microbial community and environmental conditions. Complete mineralization to carbon dioxide and methane (B114726) under anaerobic conditions often requires a consortium of different microorganisms. mdpi.comcswab.org
The table below presents findings related to the anaerobic biodegradation of analogous compounds.
| Compound/Class | Conditions/Microorganisms | Key Findings | Reference |
| Nitroaromatic Compounds | Anaerobic bacteria (Desulfovibrio spp., Clostridium spp.) | The primary degradation step is the reduction of the nitro group to an amino group. | nih.govmdpi.com |
| Diphenyl Ether Herbicides | Flooded (anaerobic) soil | Degradation is significantly faster than under aerobic conditions, with the formation of amino derivatives as major metabolites. | tandfonline.com |
| 2,4,6-Trinitrotoluene (TNT) | Clostridium spp. | Can be reduced to 2,4,6-triaminotoluene (B1203909) and further degraded to small aliphatic acids. | nih.gov |
No Specific Studies Found on the Soil Biodegradation and Mineralization of this compound
Comprehensive searches of available scientific literature have revealed no specific studies detailing the soil biodegradation and mineralization of the chemical compound this compound. Consequently, a detailed article on its environmental fate, specifically focusing on its breakdown in soil and subsequent conversion to inorganic substances, cannot be generated at this time due to the absence of research findings and empirical data.
The investigation into the environmental fate of chemical compounds is a critical aspect of environmental science and regulatory assessment. These studies typically involve detailed laboratory and field experiments to understand how a substance behaves in different environmental compartments, such as soil. Key processes examined include biodegradation, where microorganisms break down the compound, and mineralization, the ultimate conversion of the compound's constituent elements into inorganic forms.
For many chemical substances, extensive research is available that outlines their degradation pathways, identifies the microorganisms involved, and quantifies the rate of mineralization. This information is crucial for assessing the persistence of a compound in the environment and its potential for long-term contamination.
However, in the case of this compound, such specific scientific inquiry appears to be absent from the public record. While general principles of microbial degradation of aromatic and nitroaromatic compounds are well-established, applying these generalities to a specific, unstudied compound would be speculative and would not meet the standard of a scientifically accurate and authoritative report.
Without dedicated research on this compound, it is not possible to provide details on its behavior in soil, including the specific microorganisms that may be capable of its degradation, the metabolic pathways involved, the formation of any intermediate metabolites, or the ultimate extent and rate of its mineralization. Furthermore, the creation of data tables, as requested, is unachievable without the underlying experimental data from which to draw.
Therefore, the section on "Soil Biodegradation Studies and Mineralization" for this compound remains unwritten, pending the future publication of relevant scientific research.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Nitrophenoxy)-2-propanone?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-nitrophenol and a propanone derivative. For example:
- Route 1 : React 3-nitrophenol with chloroacetone under basic conditions (e.g., K₂CO₃ in DMF) to substitute the chlorine atom with the phenoxy group .
- Route 2 : Use a Mitsunobu reaction with 3-nitrophenol and 2-propanol derivatives, employing triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate coupling . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How can the purity and structure of this compound be characterized?
Methodological approaches include:
- GC-MS or HPLC : For purity assessment and retention time comparison with standards (e.g., anisyl methyl ketone derivatives in GC-MS ).
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the nitrophenoxy group (e.g., aromatic protons at δ 7.5–8.5 ppm) and ketone carbonyl (δ ~205 ppm in ¹³C) .
- FT-IR : Detect C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Predicted properties (based on analogues):
- Boiling point : ~373°C (similar to trifluoromethyl-propanone derivatives) .
- pKa : ~2.44 (acidic due to nitro group) .
- Density : ~1.30 g/cm³ . These properties guide solvent selection (e.g., high-polarity solvents for SNAr) and stability considerations (e.g., sensitivity to strong bases) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in nucleophilic aromatic substitution?
Key factors:
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance phenoxide ion reactivity .
- Solvent : Polar aprotic solvents (DMF, DMSO) improve nitro group activation for SNAr .
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation . Advanced techniques like continuous flow reactors can improve mixing and heat transfer, reducing reaction time by 30–50% .
Q. How does the nitro group influence the compound’s reactivity in reduction reactions?
The nitro group (-NO₂) can act as an electron-withdrawing group, stabilizing intermediates during reduction:
- Catalytic Hydrogenation : Pd/C or Raney Ni selectively reduces the ketone to a secondary alcohol while retaining the nitro group .
- Chemoselective Reduction : NaBH₄/CeCl₃ selectively targets the carbonyl without reducing the nitro group . Contrastingly, Zn/HCl reduces both the nitro group to -NH₂ and the ketone to -CH₂-, requiring careful condition tuning to avoid over-reduction .
Q. What computational methods predict the biological activity of this compound derivatives?
Methodologies include:
- Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., nitro position) with bioactivity (e.g., antimicrobial potency) .
- DFT Calculations : Predict electron distribution and reactive sites (e.g., nitro group’s electrophilicity) to guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
